P450₁₇α Enzyme Inhibition: C9 Chain Length Delivers Optimal IC₅₀ vs. C8, C10, and Ketoconazole
In a systematic study of phenylalkyl imidazole inhibitors of the enzyme complex 17α-hydroxylase/17,20-lyase (P450₁₇α), the 1-(9-phenylnonyl)-1H-imidazole derivative—synthesized from 1-chloro-9-phenylnonane—achieved an IC₅₀ of 0.00011 mM, representing the most potent inhibitor in the series [1]. This was 2.3-fold more potent than the C8 analog 1-(8-phenyloctyl)-1H-imidazole (IC₅₀ 0.00025 mM), 8.2-fold more potent than the C7 analog 1-(7-phenylheptyl)-1H-imidazole (IC₅₀ 0.0009 mM), and 16.4-fold more potent than the C10 analog 1-(10-phenyldecyl)-1H-imidazole (IC₅₀ 0.0018 mM). Compared to the clinical comparator ketoconazole (IC₅₀ 0.0038 mM), the C9 derivative was 34.5-fold more potent [1]. The corresponding triazole derivative, 1-(9-phenylnonyl)-1H-1,2,4-triazole, exhibited 79.1% inhibition at 0.1 mM, exceeding both C8 (76.6%) and C10 (79.6%) triazole analogs at the same concentration [1]. All assays were conducted at pH 7.4, 37 °C using rat testicular microsomes.
| Evidence Dimension | IC₅₀ for inhibition of 17α-hydroxylase/17,20-lyase (P450₁₇α) |
|---|---|
| Target Compound Data | 1-(9-Phenylnonyl)-1H-imidazole IC₅₀ = 0.00011 mM |
| Comparator Or Baseline | 1-(8-Phenyloctyl)-1H-imidazole IC₅₀ = 0.00025 mM; 1-(10-Phenyldecyl)-1H-imidazole IC₅₀ = 0.0018 mM; Ketoconazole IC₅₀ = 0.0038 mM |
| Quantified Difference | 2.3-fold more potent than C8; 16.4-fold more potent than C10; 34.5-fold more potent than ketoconazole |
| Conditions | Rat testicular microsomes, pH 7.4, 37 °C (Owen et al., 2008) |
Why This Matters
The nine-carbon spacer is the experimentally determined optimum for target engagement in this enzyme system; selecting C8 or C10 chain-length precursors will yield inhibitors with measurably reduced potency.
- [1] Owen CP, Shahid I, Olusanjo MS, Patel CH, Dhanani S, Ahmed S. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of phenyl alkyl imidazole-based compounds as potent inhibitors of the enzyme complex 17α-hydroxylase/17,20-lyase (P450₁₇α). J Steroid Biochem Mol Biol. 2008;111:117-127. IC₅₀ data as compiled in BRENDA enzyme database (EC 1.14.14.19). View Source
